Ethyl 2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound is characterized by its unique structure, which includes a benzothiophene core, a dichlorobenzoyl group, and an ethyl ester functional group.
Preparation Methods
The synthesis of Ethyl 2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,4-dichlorobenzoyl chloride with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to form the final product .
Chemical Reactions Analysis
Ethyl 2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Ethyl 2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl (2,4-dichlorobenzoyl)aminoacetate: This compound has a similar dichlorobenzoyl group but differs in its core structure and functional groups.
Dimethyl 2-[(2,4-dichlorobenzoyl)amino]terephthalate: Another related compound with a dichlorobenzoyl group, but with a different core structure and ester groups.
Methyl (2,4-dimethylphenoxy)acetylaminoacetate: This compound has a different aromatic group and functional groups, highlighting the diversity of structures that can be derived from similar starting materials.
Properties
Molecular Formula |
C19H19Cl2NO3S |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
ethyl 2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H19Cl2NO3S/c1-3-25-19(24)16-12-6-4-10(2)8-15(12)26-18(16)22-17(23)11-5-7-13(20)14(21)9-11/h5,7,9-10H,3-4,6,8H2,1-2H3,(H,22,23) |
InChI Key |
HPUKJCMCNNUFJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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